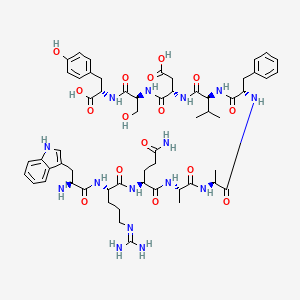
112163-49-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a peptide fragment of the β-Amyloid peptide, which is a primary component of amyloid plaques found in the brains of patients with Alzheimer’s disease . The β-Amyloid peptide is believed to play a crucial role in the pathogenesis of Alzheimer’s disease, making β-Amyloid (18-28) an important subject of study in neurodegenerative research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (18-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (18-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
化学反応の分析
Types of Reactions: β-Amyloid (18-28) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
科学的研究の応用
β-Amyloid (18-28) has several scientific research applications, including:
Neurodegenerative Disease Research: It is used to study the mechanisms of Alzheimer’s disease and to develop potential therapeutic interventions.
Biological Studies: The peptide is employed in experiments to understand its role in amyloid plaque formation and neurotoxicity.
Drug Development: β-Amyloid (18-28) serves as a target for screening compounds that can inhibit or modulate its aggregation.
Industrial Applications: The peptide is used in the development of diagnostic tools and assays for Alzheimer’s disease.
作用機序
The mechanism of action of β-Amyloid (18-28) involves its aggregation into amyloid fibrils, which are toxic to neurons. The peptide interacts with cellular membranes, leading to oxidative stress, inflammation, and ultimately cell death. The molecular targets include various receptors and enzymes involved in amyloid processing and clearance . Pathways such as the amyloid precursor protein (APP) processing pathway and the tau protein phosphorylation pathway are also implicated .
類似化合物との比較
β-Amyloid (1-40): A longer fragment of the β-Amyloid peptide, also involved in Alzheimer’s disease.
β-Amyloid (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
β-Amyloid (25-35): A shorter fragment used in various neurotoxicity studies.
Uniqueness: β-Amyloid (18-28) is unique due to its specific sequence, which includes the amino acid residues VFFAEDVGSNK. This sequence is critical for its aggregation properties and its ability to induce neurotoxicity. Compared to other fragments, β-Amyloid (18-28) provides a specific model for studying the central region of the β-Amyloid peptide, which is crucial for understanding the overall behavior of amyloid plaques.
特性
CAS番号 |
112163-49-2 |
|---|---|
分子式 |
C₅₅H₈₁N₁₃O₁₈ |
分子量 |
1212.31 |
配列 |
One Letter Code: VFFAEDVGSNK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)





